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molecular formula C8H9FN2O3 B1582304 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)- CAS No. 37076-68-9

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)-

Cat. No. B1582304
M. Wt: 200.17 g/mol
InChI Key: WFWLQNSHRPWKFK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04256885

Procedure details

In 100 ml of pyridine were dissolved 13.0 g of 5-fluorouracil and 10.5 g of 2,3-dihydrofuran. To the solution were added 7.5 g of acid clay and the mixture was reacted at 130° C. for 10 hours. The reaction liquid was treated in the same manner as described in Example 21 whereby 1.65 g of 5-fluorouracil were recovered and 14.30 g of 1-(2-tetrahydrofuryl)-5-fluorouracil were obtained. The yield of the end product was 81.9% based on the consumed 5-fluorouracil.
[Compound]
Name
acid
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1>N1C=CC=CC=1>[O:10]1[CH2:14][CH2:13][CH2:12][CH:11]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8]

Inputs

Step One
Name
acid
Quantity
7.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 130° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
ADDITION
Type
ADDITION
Details
was treated in the same manner
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256885

Procedure details

In 100 ml of pyridine were dissolved 13.0 g of 5-fluorouracil and 10.5 g of 2,3-dihydrofuran. To the solution were added 7.5 g of acid clay and the mixture was reacted at 130° C. for 10 hours. The reaction liquid was treated in the same manner as described in Example 21 whereby 1.65 g of 5-fluorouracil were recovered and 14.30 g of 1-(2-tetrahydrofuryl)-5-fluorouracil were obtained. The yield of the end product was 81.9% based on the consumed 5-fluorouracil.
[Compound]
Name
acid
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1>N1C=CC=CC=1>[O:10]1[CH2:14][CH2:13][CH2:12][CH:11]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8]

Inputs

Step One
Name
acid
Quantity
7.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 130° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
ADDITION
Type
ADDITION
Details
was treated in the same manner
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256885

Procedure details

In 100 ml of pyridine were dissolved 13.0 g of 5-fluorouracil and 10.5 g of 2,3-dihydrofuran. To the solution were added 7.5 g of acid clay and the mixture was reacted at 130° C. for 10 hours. The reaction liquid was treated in the same manner as described in Example 21 whereby 1.65 g of 5-fluorouracil were recovered and 14.30 g of 1-(2-tetrahydrofuryl)-5-fluorouracil were obtained. The yield of the end product was 81.9% based on the consumed 5-fluorouracil.
[Compound]
Name
acid
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1>N1C=CC=CC=1>[O:10]1[CH2:14][CH2:13][CH2:12][CH:11]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8]

Inputs

Step One
Name
acid
Quantity
7.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 130° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
ADDITION
Type
ADDITION
Details
was treated in the same manner
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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